4-(Phenoxymethyl)benzoic acid 4-(Phenoxymethyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 31719-76-3
VCID: VC2420583
InChI: InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

4-(Phenoxymethyl)benzoic acid

CAS No.: 31719-76-3

Cat. No.: VC2420583

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

4-(Phenoxymethyl)benzoic acid - 31719-76-3

Specification

CAS No. 31719-76-3
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 4-(phenoxymethyl)benzoic acid
Standard InChI InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
Standard InChI Key GRBUVHSYBRTCIB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Properties and Identifiers

Structural Characteristics

The molecular structure of 4-(Phenoxymethyl)benzoic acid is characterized by a para-substituted benzoic acid moiety linked to a phenoxy group through a methylene bridge. This arrangement creates a molecule with distinct regions of polarity and hydrophobicity.

Physical and Chemical Properties

The following table summarizes the key properties of 4-(Phenoxymethyl)benzoic acid:

PropertyValue
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
CAS Number31719-76-3
IUPAC Name4-(phenoxymethyl)benzoic acid
InChIInChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16)
InChI KeyGRBUVHSYBRTCIB-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O

Comparative Analysis with Related Compounds

To better understand the properties of 4-(Phenoxymethyl)benzoic acid, it is valuable to compare it with structurally related compounds:

CompoundMolecular FormulaKey Structural DifferenceCAS Number
4-(Phenoxymethyl)benzoic acidC14H12O3Reference compound31719-76-3
4-Phenoxybenzoic acidC13H10O3Lacks methylene bridge2215-77-2
4-[(4-Bromophenoxy)methyl]benzoic acidC14H11BrO3Contains bromine on phenoxy ring364623-84-7

The methylene bridge in 4-(Phenoxymethyl)benzoic acid provides greater conformational flexibility compared to 4-Phenoxybenzoic acid, potentially affecting its binding interactions with biological targets .

Synthesis Methods and Approaches

Industrial Production Considerations

Based on information for structurally similar compounds, potential industrial approaches for 4-(Phenoxymethyl)benzoic acid production might include:

  • Oxidation reactions using sodium hypochlorite as the oxidant

  • Catalytic processes employing polyethylene glycol (PEG)-400

  • Reactions starting from precursors like 4-phenoxyacetophenone

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of 4-(Phenoxymethyl)benzoic acid is primarily determined by its two key functional groups:

  • Carboxylic Acid Group:

    • Participates in typical carboxylic acid reactions (esterification, amidation)

    • Can be reduced to alcohols or activated for further transformations

    • Influences solubility and acidic properties

  • Phenoxy Moiety:

    • Relatively stable ether linkage

    • Aromatic rings can undergo electrophilic substitution reactions

    • Contributes to the compound's hydrophobic character

Reaction Mechanisms

The compound's reactivity is influenced by both electronic and steric factors:

  • The carboxylic acid exhibits typical acidic properties with pKa values similar to other benzoic acids

  • The phenoxymethyl group provides a site for potential functionalization

  • The methylene bridge introduces flexibility that can influence reaction outcomes

Biological Activity and Applications

Enzyme Interactions

Benzoic acid derivatives with structural similarities to 4-(Phenoxymethyl)benzoic acid have demonstrated interactions with various enzymes, including:

  • Bacterial DNA gyrase, an enzyme essential for DNA replication

  • Dihydrofolate reductase (DHFR) from various organisms

  • Enzymes involved in bacterial cell wall synthesis

Such interactions suggest potential applications in antimicrobial research and drug development.

Structure-Activity Relationships

The specific arrangement of functional groups in 4-(Phenoxymethyl)benzoic acid is likely to influence its biological activity. Key structure-activity considerations include:

  • The carboxylic acid group provides a point for hydrogen bonding with biological targets

  • The phenoxy moiety offers hydrophobic interactions

  • The methylene bridge introduces conformational flexibility that may affect binding modes

  • Modifications to the aromatic rings can significantly alter biological activity profiles

Research Applications

Synthetic Organic Chemistry

In synthetic chemistry, 4-(Phenoxymethyl)benzoic acid serves valuable roles:

  • As an intermediate in multi-step syntheses

  • As a building block for more complex molecules

  • As a model compound for studying selective functionalization strategies

  • In the development of new synthetic methodologies

Medicinal Chemistry Applications

The compound's structural features make it relevant to medicinal chemistry:

  • As a scaffold for developing potential enzyme inhibitors

  • In structure-activity relationship studies

  • As a precursor for biologically active compounds

  • In drug discovery programs targeting infectious diseases

Material Science Considerations

Potential applications in material science include:

  • Development of functional polymers

  • Creation of specialty materials with specific properties

  • Preparation of surfaces with particular characteristics

  • Contributions to sustainable materials research

Current Research Directions

Synthetic Methodology Development

Current research involving 4-(Phenoxymethyl)benzoic acid and related compounds focuses on:

  • Development of more efficient synthetic routes

  • Green chemistry approaches to its preparation

  • Catalyst optimization for key transformation steps

  • Scaling strategies for larger production volumes

Biological Activity Exploration

Research into the biological activity of compounds in this structural class investigates:

  • Antimicrobial potential against resistant strains

  • Structure-activity relationships for optimizing activity

  • Mechanistic studies of enzyme inhibition

  • Potential applications against parasitic infections

Analytical Considerations

Identification Methods

4-(Phenoxymethyl)benzoic acid can be identified and characterized using various analytical techniques:

  • Spectroscopic Methods:

    • NMR spectroscopy (1H and 13C)

    • Infrared spectroscopy (characteristic C=O and C-O stretching)

    • Mass spectrometry

  • Chromatographic Techniques:

    • High-performance liquid chromatography (HPLC)

    • Gas chromatography (usually after derivatization)

    • Thin-layer chromatography (TLC)

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